5-Fluoro-2-methylbenzo[d]thiazol-6-amine
Description
Properties
IUPAC Name |
5-fluoro-2-methyl-1,3-benzothiazol-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2S/c1-4-11-7-2-5(9)6(10)3-8(7)12-4/h2-3H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXGPTUMFPEXGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C(=C2)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Fluoro-2-methylbenzo[d]thiazol-6-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential applications in drug discovery.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 2-methylbenzothiazole with fluorinating agents. The process has been optimized to yield high purity and good yields, often using methods such as nucleophilic substitution or electrophilic aromatic substitution. Characterization techniques such as NMR, mass spectrometry, and IR spectroscopy confirm the structure and purity of the synthesized compound.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. In a study assessing its efficacy against Mycobacterium tuberculosis, the compound demonstrated a minimum inhibitory concentration (MIC) ranging from 5 to 100 μg/mL, indicating its potential as an anti-tuberculosis agent .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies on various cancer cell lines, including glioblastoma and melanoma, revealed that it possesses significant cytotoxic effects. For instance, it showed IC50 values between 10 to 30 µM against these cell lines, suggesting that the presence of fluorine and methyl groups enhances its therapeutic potential .
The mechanisms underlying the biological activity of this compound involve multiple pathways:
- Inhibition of Enzymatic Activity : The compound is believed to inhibit specific enzymes involved in cellular proliferation and survival, contributing to its anticancer effects.
- Reactive Oxygen Species (ROS) Scavenging : It exhibits antioxidant properties that may protect cells from oxidative stress, enhancing its therapeutic profile .
Case Studies and Research Findings
Several studies have highlighted the biological significance of this compound:
- Study on Antitubercular Activity : A systematic evaluation of benzothiazole derivatives showed that modifications at the 5-position significantly influenced their antimicrobial potency. The study concluded that compounds with halogen substitutions like fluorine are particularly effective against resistant strains of M. tuberculosis .
- Cytotoxicity in Cancer Models : Research involving human cancer cell lines demonstrated that this compound reduced cell viability significantly at concentrations above 10 µM. This effect was attributed to induced apoptosis and cell cycle arrest in the G1 phase .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of thiazole derivatives indicated that the presence of electron-withdrawing groups like fluorine enhances biological activity by increasing lipophilicity and improving cellular uptake .
Comparative Analysis
| Compound Name | MIC (μg/mL) | IC50 (μM) | Activity Type |
|---|---|---|---|
| This compound | 5 - 100 | 10 - 30 | Antimicrobial, Anticancer |
| Other Benzothiazole Derivatives | Varies | Varies | Varies |
Scientific Research Applications
Neurodegenerative Disease Treatment
One of the most significant applications of 5-Fluoro-2-methylbenzo[d]thiazol-6-amine is its potential in treating neurodegenerative disorders, particularly Alzheimer’s disease (AD). Recent studies have identified this compound as a potent inhibitor of O-GlcNAcase (OGA), an enzyme implicated in the pathogenesis of tauopathies, which include AD and progressive supranuclear palsy (PSP) .
Antimicrobial Activity
Another notable application is its antimicrobial properties. Compounds similar to this compound have been shown to exhibit significant antimicrobial activity against various pathogens. Research indicates that benzothiazole derivatives can effectively inhibit bacterial growth, making them potential candidates for developing new antibiotics .
In Vitro Studies
In vitro studies have demonstrated that certain benzothiazole derivatives exhibit strong inhibitory effects against pathogens such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analyses suggest that modifications to the benzothiazole core can enhance antimicrobial efficacy .
Anti-Tubercular Properties
Recent advancements in synthetic methodologies have led to the development of new benzothiazole derivatives with promising anti-tubercular activity. This compound has been evaluated for its effectiveness against Mycobacterium tuberculosis (Mtb), showing potential as a lead compound for further development .
Research Findings
Studies have indicated that compounds derived from benzothiazole scaffolds can bind effectively to key targets in Mtb, demonstrating better binding affinities compared to standard reference drugs. This suggests a viable pathway for combating multi-drug resistant strains of tuberculosis .
Summary of Applications
The following table summarizes the key applications and findings related to this compound:
Comparison with Similar Compounds
The structural and functional attributes of 5-fluoro-2-methylbenzo[d]thiazol-6-amine can be contextualized against analogous benzothiazole derivatives. Key comparisons include halogen substitution, positional isomerism, and biological activity.
Structural and Electronic Comparisons
Table 1: Substituent Effects on Key Properties
- Halogen Effects : Fluorine’s electronegativity enhances metabolic stability and hydrogen-bonding capacity compared to bulkier halogens like chlorine, which may improve bioavailability .
- Positional Isomerism : Fluorine at position 5 (vs. 4 or 6) alters electronic distribution and steric interactions, impacting binding affinity in biological targets .
Physicochemical Properties
Table 4: Predicted Collision Cross Section (CCS) and Stability
- Fluorine’s small size and stability contribute to lower molecular weight and improved solubility compared to chloro analogs .
Preparation Methods
Substituted Aniline Synthesis
The foundational step involves preparing a fluorinated aniline derivative. For 5-fluoro-2-methylbenzo[d]thiazol-6-amine, 3-chloro-4-fluoroaniline (8 ) serves as a common starting material. Nitration of 8 under mild conditions (15% HNO₃/AcOH at 0°C) yields 5-chloro-4-fluoro-2-nitrophenol (9 ) with 60% efficiency after column chromatography. Substitution of the chlorine atom with a methyl group is achieved via nucleophilic displacement using methylmagnesium bromide in tetrahydrofuran (THF), though this step often requires careful temperature control to avoid overalkylation.
Thiourea Formation and Cyclization
The methyl-substituted aniline intermediate reacts with carbon disulfide (CS₂) in the presence of potassium hydroxide to form a thiourea derivative. Intramolecular cyclization is induced under acidic conditions (e.g., HCl/EtOH reflux), yielding the benzothiazole core. This method, adapted from the synthesis of 5-fluoro-2-aminobenzothiazoles, achieves cyclization efficiencies of 65–75% but necessitates purification via silica gel chromatography to remove polymeric byproducts.
Palladium-Catalyzed Amination of Halothiazoles
Halogenation of the Benzothiazole Core
Introducing the amine group at position 6 requires a halogenated precursor. Bromination of 5-fluoro-2-methylbenzo[d]thiazole using N-bromosuccinimide (NBS) in dimethylformamide (DMF) selectively substitutes the para position relative to the fluorine atom, yielding 5-fluoro-2-methyl-6-bromobenzo[d]thiazole with 85% regioselectivity. Alternative iodination methods (e.g., I₂/HIO₃) offer lower yields (∼60%) due to competing side reactions.
Amination via Cross-Coupling
Palladium-catalyzed amination employs Pd(OAc)₂ with Xantphos as a ligand, enabling coupling of the bromothiazole with aqueous ammonia or benzophenone imine. Reaction conditions (toluene, 110°C, 24 hours) achieve 70–80% conversion, with subsequent hydrolysis of imine intermediates providing the free amine. Copper-catalyzed methods, while cost-effective, exhibit lower yields (50–60%) and require higher temperatures (140°C).
Reductive Functionalization of Nitro Intermediates
Nitro Group Introduction
Electrophilic nitration of 5-fluoro-2-methylbenzo[d]thiazole using fuming nitric acid (HNO₃/H₂SO₄) at −10°C installs a nitro group at position 6 with 55% yield. Regioselectivity challenges arise due to the electron-withdrawing effects of the fluorine and methyl groups, necessitating precise stoichiometric control.
Catalytic Hydrogenation
Reduction of the nitro intermediate to an amine is accomplished via catalytic hydrogenation (H₂, 30 psi) over palladium on carbon (Pd/C) in ethanol. This method achieves near-quantitative conversion (95%) and avoids over-reduction byproducts. Alternative reductants like sodium dithionite (Na₂S₂O₄) are less efficient (75% yield) and generate sulfurous waste.
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (%) | Limitations |
|---|---|---|---|---|
| Thiourea Cyclization | Intramolecular cyclization | 65–75 | 90–95 | Byproduct formation |
| Pd-Catalyzed Amination | Cross-coupling | 70–80 | 95–98 | High catalyst loadings |
| Reductive Nitro Reduction | Hydrogenation | 95 | 99 | Requires high-pressure equipment |
The palladium-catalyzed route offers superior purity and scalability, whereas reductive methods excel in yield but demand specialized infrastructure. Thiourea cyclization remains advantageous for laboratory-scale synthesis due to its simplicity.
Optimization Strategies and Challenges
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates in amination steps but complicate purification. Lowering temperatures during nitration (−10°C) improves regioselectivity but extends reaction times.
Catalytic System Tuning
Ligand selection critically impacts palladium-catalyzed amination. Bulky phosphine ligands (e.g., Xantphos) suppress β-hydride elimination, boosting amine yields. Copper iodide (CuI) with 1,10-phenanthroline accelerates Ullmann-type couplings but struggles with sterically hindered substrates .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Fluoro-2-methylbenzo[d]thiazol-6-amine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer :
- Step 1 : Start with 2-methylbenzo[d]thiazol-6-ol derivatives. Dissolve in polar aprotic solvents (e.g., DMF) and react with fluorinating agents (e.g., fluoroethanol) under basic conditions (NaH) to introduce the fluorine substituent .
- Step 2 : Optimize acylation or alkylation using Friedel-Crafts reactions under solvent-free conditions with Eaton’s reagent (P2O5/MeSO3H) to enhance regioselectivity and reduce side products .
- Step 3 : Purify via recrystallization (ethyl acetate/hexane) or column chromatography. Monitor yields using HPLC with UV detection (λ = 254 nm) .
- Critical Parameters : Temperature (RT to reflux), stoichiometry of fluorinating agents, and reaction time (2–24 hours).
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and fluorine coupling patterns (e.g., splitting due to 19F-1H interactions) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 197.05) and fragmentation patterns .
- HPLC-PDA : Assess purity (>95%) using C18 columns (acetonitrile/water gradient) .
Q. What preliminary biological screening assays are recommended for evaluating the bioactivity of this compound?
- Methodological Answer :
- Antimicrobial Assays : Use broth microdilution (MIC determination) against S. aureus and E. coli .
- Anticancer Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
- Enzyme Inhibition : Test MAO-B inhibition via fluorometric assays (kynuramine as substrate) .
Advanced Research Questions
Q. How can computational methods predict the bioactivity of this compound, and what parameters are critical in docking studies?
- Methodological Answer :
- DFT Calculations : Optimize molecular geometry (B3LYP/6-31G* basis set) to analyze electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
- Molecular Docking (AutoDock Vina) : Dock into target proteins (e.g., MAO-B PDB: 2V5Z) with flexible side chains. Prioritize binding affinity (ΔG < −8 kcal/mol) and hydrogen-bond interactions .
- ADMET Prediction : Use SwissADME to assess pharmacokinetics (e.g., BBB permeability, CYP inhibition) .
Q. What strategies resolve contradictions in biological activity data across different studies involving this compound?
- Methodological Answer :
- Standardized Assays : Replicate experiments using identical cell lines (ATCC-validated), culture conditions, and assay protocols (e.g., ISO 20776-1 for antimicrobial testing) .
- Metabolite Profiling : Use LC-MS/MS to identify active metabolites that may explain divergent results .
- Dose-Response Re-evaluation : Apply Hill slope analysis to distinguish true efficacy from assay artifacts .
Q. How do structural modifications at the 2-methyl or 6-amine positions influence enzyme inhibition potency?
- Methodological Answer :
- SAR Studies : Synthesize analogs (e.g., 2-ethyl or 6-acetamido derivatives) and compare IC50 values against parent compound .
- X-ray Crystallography : Resolve co-crystal structures with target enzymes (e.g., MAO-B) to map steric/electronic effects of substituents .
- Free Energy Perturbation (FEP) : Quantify binding energy changes via molecular dynamics simulations .
Q. What experimental designs mitigate challenges in scaling up the synthesis of this compound while maintaining regiochemical fidelity?
- Methodological Answer :
- Flow Chemistry : Implement continuous-flow reactors to control exothermic fluorination steps and improve reproducibility .
- DoE (Design of Experiments) : Use factorial designs to optimize variables (temperature, catalyst loading) and minimize side reactions .
- In-line Analytics : Integrate PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
